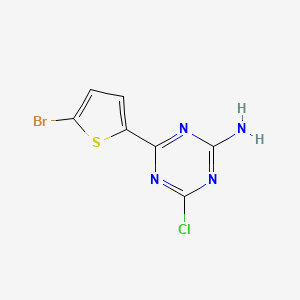
3-Chloro-6-methoxy-1-benzothiophene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-methoxy-1-benzothiophene-2-carbonitrile is a chemical compound with the molecular formula C10H6ClNO2S It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methoxy-1-benzothiophene-2-carbonitrile typically involves the chlorination and methoxylation of benzothiophene derivatives. One common method includes the following steps:
Starting Material: Benzothiophene
Chlorination: Introduction of a chlorine atom at the 3-position using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Methoxylation: Introduction of a methoxy group at the 6-position using reagents like sodium methoxide (NaOCH3) in methanol.
Cyanation: Introduction of a cyano group at the 2-position using reagents such as copper(I) cyanide (CuCN) in the presence of a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-6-methoxy-1-benzothiophene-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base such as sodium hydride (NaH).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of 3-amino-6-methoxy-1-benzothiophene-2-carbonitrile or 3-thio-6-methoxy-1-benzothiophene-2-carbonitrile.
Oxidation: Formation of 3-chloro-6-methoxy-1-benzothiophene-2-sulfoxide or 3-chloro-6-methoxy-1-benzothiophene-2-sulfone.
Reduction: Formation of 3-chloro-6-methoxy-1-benzothiophene-2-amine.
Applications De Recherche Scientifique
3-Chloro-6-methoxy-1-benzothiophene-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe molecule for studying biological pathways and interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-6-methoxy-1-benzothiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
3-Chloro-6-methoxy-1-benzothiophene-2-carbonitrile can be compared with other benzothiophene derivatives:
3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a cyano group.
3-Chloro-6-methoxy-1-benzothiophene-2-sulfonamide: Similar structure but with a sulfonamide group instead of a cyano group.
3-Chloro-6-methoxy-1-benzothiophene-2-amine: Similar structure but with an amine group instead of a cyano group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different functional groups.
Propriétés
Formule moléculaire |
C10H6ClNOS |
|---|---|
Poids moléculaire |
223.68 g/mol |
Nom IUPAC |
3-chloro-6-methoxy-1-benzothiophene-2-carbonitrile |
InChI |
InChI=1S/C10H6ClNOS/c1-13-6-2-3-7-8(4-6)14-9(5-12)10(7)11/h2-4H,1H3 |
Clé InChI |
CTNIFMJFWXCGFT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=C(S2)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[2-(Trifluoroacetamido)ethyl]-1,3-thiazole-2-carboxamide](/img/structure/B13185750.png)



![4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13185769.png)




